(E)-3-(4-Bromo-2-fluorophenyl)prop-2-EN-1-OL
Description
Properties
Molecular Formula |
C9H8BrFO |
|---|---|
Molecular Weight |
231.06 g/mol |
IUPAC Name |
(E)-3-(4-bromo-2-fluorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8BrFO/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6,12H,5H2/b2-1+ |
InChI Key |
OGQIYUAUACQJIE-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)F)/C=C/CO |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C=CCO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation generally follows a multi-step sequence:
Step 1: Halogenated Aromatic Precursor Synthesis
Starting from commercially available or easily synthesized halogenated benzenes, selective introduction of bromine and fluorine substituents is achieved via electrophilic aromatic substitution or halogen exchange reactions.Step 2: Formation of the Propenyl Side Chain
The key step involves coupling the halogenated aromatic ring with an appropriate propenyl precursor, often via Heck or Suzuki-Miyaura cross-coupling reactions, or by Wittig-type olefination to install the (E)-alkene.Step 3: Introduction of the Allylic Alcohol
The allylic alcohol group is introduced either by direct hydroxyalkylation or by reduction of an aldehyde or ketone intermediate.
Specific Synthetic Approaches
Heck Coupling Route
- Starting Materials: 4-bromo-2-fluoroiodobenzene or 4-bromo-2-fluorobromobenzene and acrolein or allyl alcohol derivatives.
- Reaction: Palladium-catalyzed Heck coupling between the halogenated aryl halide and an alkene such as acrolein or vinyl alcohol derivatives.
- Outcome: Formation of (E)-3-(4-bromo-2-fluorophenyl)prop-2-enal or related intermediates.
- Subsequent Step: Reduction of the aldehyde to the corresponding allylic alcohol using mild reducing agents such as sodium borohydride (NaBH4).
This method allows for high (E)-selectivity due to the Heck reaction's stereochemical control and preserves the halogen substituents intact.
Wittig Olefination Route
- Starting Materials: 4-bromo-2-fluorobenzaldehyde and a phosphonium ylide derived from formaldehyde or protected hydroxymethyl derivatives.
- Reaction: Wittig reaction to form the (E)-alkene side chain.
- Outcome: Direct formation of (E)-3-(4-bromo-2-fluorophenyl)prop-2-en-1-ol or its protected precursor.
This approach is advantageous for controlling stereochemistry and functional group tolerance.
Cross-Coupling with Allylic Alcohol Derivatives
- Starting Materials: 4-bromo-2-fluorophenylboronic acid or ester and an allylic halide or triflate.
- Reaction: Suzuki-Miyaura coupling under palladium catalysis to attach the allylic chain.
- Outcome: Formation of the desired compound with the allylic alcohol functionality either directly or after subsequent deprotection or oxidation/reduction steps.
Catalysts and Reagents
- Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2 with phosphine ligands are commonly used for cross-coupling and Heck reactions.
- Bases: Triethylamine, potassium carbonate, or sodium acetate to facilitate coupling.
- Reducing Agents: Sodium borohydride (NaBH4) for aldehyde to alcohol conversion.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or toluene are typical.
Reaction Conditions and Yields
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Heck Coupling + Reduction | Pd catalyst, base, acrolein, NaBH4, DMF, 80°C | 60–85 | High (E)-selectivity, mild reduction |
| Wittig Olefination | Phosphonium ylide, THF, room temp to reflux | 55–75 | Good stereocontrol, sensitive to moisture |
| Suzuki Coupling | Pd catalyst, base, allylic halide, aqueous base | 50–70 | Requires careful control of conditions |
Research Findings and Optimization
- The Heck coupling approach is favored for its stereoselectivity and functional group tolerance, especially preserving the halogen substituents critical for biological activity.
- The Wittig method offers straightforward access but may require protection/deprotection steps and careful control of stereochemistry.
- Cross-coupling methods provide flexibility but may be limited by the availability of suitable boronic acid and allylic partners.
- Mild reducing conditions are essential to avoid debromination or defluorination.
- Use of phenyl bromodifluoroacetate reagents and copper catalysis, as described in recent fluorination methodologies, can be adapted for selective fluorine introduction but are more relevant to trifluoromethylation rather than monofluorinated compounds like this one.
Summary Table of Preparation Methods
| Step | Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Aromatic halogenation | Electrophilic substitution | Br2, Selectfluor or NFSI | Selective halogenation | Regioselectivity challenges |
| Alkene side chain formation | Heck coupling | Pd catalyst, acrolein, base | High (E)-selectivity | Requires careful catalyst control |
| Wittig olefination | Phosphonium ylide, aldehyde | Good stereocontrol | Moisture sensitive | |
| Allylic alcohol formation | Reduction | NaBH4, mild conditions | Mild, preserves halogens | Over-reduction risk |
| Cross-coupling | Pd catalyst, boronic acid, allylic halide | Versatile, modular synthesis | Availability of coupling partners |
Chemical Reactions Analysis
Oxidation Reactions
The terminal hydroxyl group undergoes oxidation to form corresponding ketones or carboxylic acids under controlled conditions:
-
Ketone formation : Using oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane converts the alcohol to (E)-3-(4-bromo-2-fluorophenyl)prop-2-en-1-one.
-
Strong oxidation : Potassium permanganate (KMnO₄) in acidic conditions oxidizes the allylic alcohol to 3-(4-bromo-2-fluorophenyl)propanoic acid.
Hydrogenation Reactions
The α,β-unsaturated system participates in catalytic hydrogenation:
| Reaction Type | Conditions | Product |
|---|---|---|
| Double bond reduction | H₂, Pd/C (10% w/w), ethanol, 25°C | 3-(4-Bromo-2-fluorophenyl)propan-1-ol |
| Full saturation | H₂, Raney Ni, high pressure | 3-(4-Bromo-2-fluorophenyl)propane |
Nucleophilic Additions
The conjugated enol system facilitates Michael additions and nucleophilic attacks:
-
Michael Addition : Reaction with malononitrile in the presence of piperidine yields 2-(3-(4-bromo-2-fluorophenyl)-3-hydroxypropyl)malononitrile.
-
Epoxidation : Treatment with m-chloroperbenzoic acid (mCPBA) forms the corresponding epoxide.
Cross-Coupling Reactions
The bromine substituent enables palladium-catalyzed cross-couplings:
| Reaction | Catalyst System | Conditions | Product |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 1,4-dioxane, 80°C | Biphenyl derivatives |
| Heck reaction | PdCl₂(dtbpf), NEt₃ | Microwave, 140°C | Styrenic analogs |
Functional Group Transformations
-
Esterification : Reaction with acetyl chloride in pyridine produces (E)-3-(4-bromo-2-fluorophenyl)prop-2-en-1-yl acetate.
-
Etherification : Alkylation with methyl iodide (CH₃I) and NaH yields the methyl ether derivative.
Acid/Base-Mediated Reactions
-
Dehydrohalogenation : Treatment with NaOH in ethanol eliminates HBr, forming (E)-3-(2-fluorophenyl)prop-2-en-1-ol.
-
Acid-catalyzed cyclization : In H₂SO₄, the compound undergoes intramolecular cyclization to form benzofuran derivatives.
Role of Substituents
-
Bromine : Enhances electrophilic aromatic substitution reactivity and participates in cross-coupling reactions .
-
Fluorine : Directs electrophilic attacks to the ortho/para positions via inductive effects .
Reaction Monitoring and Purification
-
TLC : Silica gel plates with UV visualization monitor reaction progress .
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates products .
This compound’s versatility in oxidation, reduction, and cross-coupling reactions makes it valuable in synthesizing pharmaceuticals, agrochemicals, and advanced materials. Its reactivity is systematically tunable by modifying reaction conditions and leveraging halogen substituents .
Scientific Research Applications
(E)-3-(4-Bromo-2-fluorophenyl)prop-2-EN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(4-Bromo-2-fluorophenyl)prop-2-EN-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Implications
- Synthetic Challenges : Bromine’s size complicates regioselective substitutions, necessitating optimized catalysts (e.g., PBr₃ for bromination ).
Q & A
Basic Research Question
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry. For example, the (E)-configuration is confirmed by dihedral angles between the phenyl and propenol moieties (typically > 150°) .
- NMR spectroscopy : -NMR shows coupling constants () for the α,β-unsaturated system.
- FTIR : Stretching vibrations at ~1650 cm (C=O) and ~1600 cm (C=C).
Table 2 : Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | |
| (Å) | 4.0060 |
| (Å) | 23.1253 |
| (°) | 96.344 |
| (Å) | 1242.36 |
How can researchers resolve contradictions in reported structural or reactivity data for halogenated chalcone derivatives?
Advanced Research Question
Discrepancies often arise from:
- Crystallization solvents : Polar solvents (e.g., DMSO) may induce polymorphic variations, altering bond angles by 2–5° .
- Halogen positioning : The bromo-fluoro substitution pattern affects electron-withdrawing effects, altering reactivity in nucleophilic additions.
- Methodology : Compare diffraction data (e.g., CCDC entries) and computational models (DFT) to validate experimental results .
Q. Recommendations :
- Cross-validate using multiple techniques (e.g., SC-XRD, Hirshfeld surface analysis).
- Reproduce synthesis under controlled conditions to isolate variables.
What strategies are effective for studying the reactivity of the α,β-unsaturated system in this compound?
Advanced Research Question
- Michael addition studies : React with amines or thiols to assess regioselectivity. Monitor via -NMR to track fluorine’s electronic effects .
- Photochemical reactivity : UV irradiation in presence of dienes to evaluate [2+2] cycloaddition potential.
- Catalytic hydrogenation : Use Pd/C or Raney Ni to reduce the double bond; compare kinetics with non-halogenated analogs.
How can this compound be evaluated for nonlinear optical (NLO) applications?
Advanced Research Question
- Hyperpolarizability measurements : Use Kurtz-Perry powder technique or EFISH (Electric-Field-Induced Second Harmonic) to quantify values .
- DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to predict dipole moments and polarizability.
- Crystal packing analysis : Non-centrosymmetric space groups (e.g., ) enhance SHG efficiency .
What methodologies are suitable for assessing its pharmacological potential?
Advanced Research Question
- Molecular docking : Target enzymes like cyclooxygenase-2 (COX-2) or kinases using AutoDock Vina. The bromo-fluoro groups may enhance binding via halogen bonds .
- In vitro assays : Screen for antioxidant activity (DPPH radical scavenging) or cytotoxicity (MTT assay on cancer cell lines).
- ADMET prediction : Use SwissADME to evaluate bioavailability and toxicity risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
